Iothalamate sodium I 125

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iothalamate sodium I 125 is a radiopharmaceutical agent primarily used in medical diagnostics to evaluate renal function. It is a combination of iothalamate, a contrast medium, and iodine-125, a radioactive isotope. This compound is particularly valuable for measuring glomerular filtration rate (GFR), which is crucial for diagnosing and monitoring kidney diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of iothalamate sodium I 125 involves the synthesis of iothalamate followed by the incorporation of iodine-125. Iothalamate is synthesized through the iodination of benzoic acid derivatives. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in sterile, nonpyrogenic aqueous solutions. The final product contains approximately 1 mg of sodium iothalamate per mL, with a radioactive concentration of 250-300 µCi/mL. Sodium bicarbonate and hydrochloric acid are used for pH adjustment .

Analyse Chemischer Reaktionen

Types of Reactions: Iothalamate sodium I 125 primarily undergoes radiolabeling reactions due to the presence of iodine-125. It does not participate in significant chemical reactions such as oxidation, reduction, or substitution under normal physiological conditions .

Common Reagents and Conditions: The radiolabeling process involves the use of iodine-125, which decays by electron capture with a physical half-life of 60.14 days. The specific gamma ray constant for iodine-125 is 1.43 R/mCi-hr at 1 cm .

Major Products: The major product formed from the radiolabeling reaction is this compound itself, which is used for diagnostic purposes .

Wissenschaftliche Forschungsanwendungen

Iothalamate sodium I 125 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in the evaluation of glomerular filtration rate (GFR) in patients with renal diseases. This compound is indispensable in nephrology and urology for providing precise and reliable measurements of kidney function .

In addition to its medical applications, this compound is used in research studies to investigate renal physiology and pathology. It serves as a standard tool for assessing renal function in both clinical and experimental settings .

Wirkmechanismus

The mechanism of action of iothalamate sodium I 125 involves its use as a radiotracer. When administered intravenously, it travels through the bloodstream and is filtered by the kidneys. The iodine-125 component emits gamma rays, which can be detected using imaging equipment such as a gamma camera. This allows for the assessment of renal function, specifically glomerular filtration rate (GFR) .

Iothalamate is freely filtered by the glomeruli and is not significantly reabsorbed or secreted by the renal tubules. This property ensures that the concentration of iothalamate in the urine accurately reflects the filtration capacity of the kidneys .

Vergleich Mit ähnlichen Verbindungen

- Iohexol

- Iodamide

- Ioxithalamate

- Ioglicate

Comparison: Iothalamate sodium I 125 is unique due to its combination of iothalamate and the radioactive isotope iodine-125. This combination allows for precise measurement of glomerular filtration rate (GFR) through gamma ray emission. Other similar compounds, such as iohexol and iodamide, are also used as contrast agents but do not contain a radioactive component, making them less suitable for certain diagnostic applications .

Eigenschaften

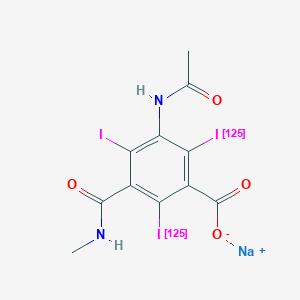

Molekularformel |

C11H8I3N2NaO4 |

|---|---|

Molekulargewicht |

631.90 g/mol |

IUPAC-Name |

sodium;3-acetamido-2,6-bis(125I)(iodanyl)-4-iodo-5-(methylcarbamoyl)benzoate |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12-2,14-2; |

InChI-Schlüssel |

WCIMWHNSWLLELS-ZMWPDAOESA-M |

Isomerische SMILES |

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)[O-])[125I])C(=O)NC)I.[Na+] |

Kanonische SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.